molecular formula C10H24ClO4PSi B14370800 Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester CAS No. 90490-21-4

Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester

Cat. No.: B14370800
CAS No.: 90490-21-4
M. Wt: 302.81 g/mol
InChI Key: HDKDPTDDBDZGLD-UHFFFAOYSA-N
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Description

Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group This compound is notable for its unique structural features, which include a chloro-substituted propyl group and a trimethylsilyl ether moiety

Preparation Methods

The synthesis of phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester can be achieved through several synthetic routes. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . In this case, the reaction between diethyl phosphite and 3-chloro-2-[(trimethylsilyl)oxy]propyl chloride under controlled conditions yields the desired compound. Industrial production methods may involve similar reaction pathways, optimized for large-scale synthesis and high yield.

Chemical Reactions Analysis

Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, facilitating various chemical transformations. The trimethylsilyl ether moiety can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester can be compared with other phosphonic acid derivatives, such as:

    Dimethyl methylphosphonate: A simpler phosphonate ester used in various chemical applications.

    Diethyl ethylphosphonate: Another phosphonate ester with different alkyl substituents.

    Trimethylsilyl methylphosphonate: A compound with a similar trimethylsilyl ether moiety but different alkyl groups.

Properties

CAS No.

90490-21-4

Molecular Formula

C10H24ClO4PSi

Molecular Weight

302.81 g/mol

IUPAC Name

(1-chloro-3-diethoxyphosphorylpropan-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C10H24ClO4PSi/c1-6-13-16(12,14-7-2)9-10(8-11)15-17(3,4)5/h10H,6-9H2,1-5H3

InChI Key

HDKDPTDDBDZGLD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(CCl)O[Si](C)(C)C)OCC

Origin of Product

United States

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